4-Phenylpyridine-2,3-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-10-9(6-7-14-11(10)13)8-4-2-1-3-5-8/h1-7H,12H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEFHNHKOJTDHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60603253 | |
| Record name | 4-Phenylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203569-32-7 | |
| Record name | 4-Phenylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Phenylpyridine 2,3 Diamine and Analogous Phenylpyridine Diamines
Targeted Synthesis of Pyridine-2,3-diamine Scaffolds
The formation of the pyridine-2,3-diamine core is achievable through several distinct synthetic paradigms, including cyclocondensation, reduction of nitrated precursors, and multi-component reactions.
Cyclocondensation Approaches in Pyridine-Diamine Synthesis
Cyclocondensation reactions represent a fundamental strategy for constructing pyridine (B92270) rings. baranlab.orgyoutube.com These methods typically involve the condensation of carbonyl compounds with an ammonia (B1221849) source to form the heterocyclic ring. nih.gov One of the simplest conceptual approaches involves the reaction of a 1,5-dicarbonyl compound with ammonia, which upon cyclization and dehydration, yields the pyridine ring. baranlab.org
Variations of this approach provide access to more complex and functionally substituted pyridines. The Bohlmann-Rahtz pyridine synthesis, for example, generates substituted pyridines by condensing enamines with ethynylketones. This process leads to an aminodiene intermediate which, upon heating, undergoes cyclodehydration to form the final pyridine product. organic-chemistry.org While powerful for creating substituted pyridines, direct synthesis of the 2,3-diamine substitution pattern through these classical cyclocondensation methods can be challenging and often requires multi-step pathways involving functional group manipulations after the ring formation.
| Cyclocondensation Strategy | Reactants | Product Type | Reference |
| Simple Condensation | 1,5-Dicarbonyl compound, Ammonia | Substituted Pyridine | baranlab.org |
| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | 2,3,6-Trisubstituted Pyridine | organic-chemistry.org |
| From Enamines | Enamine, Cyanoacetamide | Pyridone intermediate | youtube.com |
Catalytic Reduction Pathways from Nitrated Pyridine Precursors
A highly effective and common strategy for synthesizing pyridine-2,3-diamines involves the catalytic reduction of a corresponding aminonitro- or dinitropyridine precursor. This pathway offers precise control over the placement of the amino groups.
A well-documented example is the synthesis of 2,3-diamino-5-bromopyridine (B182523), which serves as a model for this approach. arkat-usa.org The synthesis begins with 2-aminopyridine (B139424) and proceeds through a three-step sequence:
Bromination: Electrophilic bromination of 2-aminopyridine occurs preferentially at the 5-position to yield 2-amino-5-bromopyridine. arkat-usa.org
Nitration: The resulting compound is then nitrated. The amino group directs the incoming nitro group to the 3-position, affording 2-amino-5-bromo-3-nitropyridine. arkat-usa.org
Reduction: The final step is the reduction of the nitro group to an amine. This transformation is commonly achieved using reducing agents like iron powder in the presence of hydrochloric acid. arkat-usa.org
This general methodology—nitration followed by reduction—is a versatile route to vicinal diaminopyridines. Other catalytic systems are also employed for such reductions. Palladium on carbon (Pd/C) is a robust catalyst for the hydrogenation of nitro groups. For instance, the hydrogenation of 2,6-diamino-3,5-dinitropyridine (DADNP) to produce 2,3,5,6-tetraaminopyridine (TAP) has been studied in detail, demonstrating the structure-sensitive nature of the reaction on palladium nanoparticles. acs.org Full hydrogenation of the pyridine ring to a piperidine (B6355638) can also be achieved under specific catalytic conditions, for instance, using rhodium catalysts or frustrated Lewis pairs. nih.govrsc.org
It is important to distinguish this pathway from the Chichibabin reaction. The classical Chichibabin reaction is a method for direct amination of the pyridine ring at the 2- or 4-position by reaction with sodium amide (NaNH₂), where a hydride ion is displaced. wikipedia.orgchemistnotes.com While it introduces an amino group, it is not a reduction pathway starting from a nitrated precursor. myttex.net However, modified Chichibabin-type aminations using different reagents and conditions have been developed. ntu.edu.sg
| Precursor | Reagents/Catalyst | Product | Reference |
| 2-Amino-5-bromo-3-nitropyridine | Fe / HCl | 2,3-Diamino-5-bromopyridine | arkat-usa.org |
| 2,6-Diamino-3,5-dinitropyridine | Pd/CNT | 2,3,5,6-Tetraaminopyridine | acs.org |
| Pyridine | Rh/KB catalyst (Electrocatalytic) | Piperidine | nih.gov |
| 2,6-substituted Pyridine | C₆F₅(CH₂)₂B(C₆F₅)₂ / H₂ | Substituted Piperidine | rsc.org |
Multi-component Reactions in Pyridine Ring Construction
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single pot. taylorfrancis.comacs.org Several MCRs have been developed for the synthesis of pyridine and dihydropyridine (B1217469) scaffolds.
The Hantzsch dihydropyridine synthesis is a well-known MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org This reaction initially produces a 1,4-dihydropyridine, which can then be oxidized to the corresponding aromatic pyridine. organic-chemistry.org The Hantzsch reaction is valued for its atom economy and operational simplicity. researchgate.net Modern variations have focused on developing more environmentally friendly conditions, such as using aqueous micelles or ionic liquids. wikipedia.orgbeilstein-journals.org
The Ugi reaction is another prominent MCR, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgorganic-chemistry.org While the classic Ugi reaction does not directly produce a pyridine ring, its principles have been adapted and combined with other reactions to access heterocyclic structures, including those containing a pyridine moiety. nih.govnih.govfu-berlin.de For example, using 2-aminopyridine as the amine component in Ugi-type reactions can lead to the formation of imidazo[1,2-a]pyridines or other complex structures derived from the pyridine core. fu-berlin.de
These MCRs offer rapid access to highly functionalized pyridine derivatives, which can then serve as intermediates for the synthesis of target molecules like 4-phenylpyridine-2,3-diamine through subsequent functional group transformations. taylorfrancis.comresearchgate.net
| MCR Name | Typical Components | Initial Product | Key Features | Reference |
| Hantzsch Synthesis | Aldehyde, β-keto ester (2 eq.), Ammonia source | 1,4-Dihydropyridine | Atom economical, requires subsequent oxidation to pyridine. | wikipedia.orgorganic-chemistry.org |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acetamido carboxamide (Bis-amide) | Highly convergent, creates peptide-like structures. | wikipedia.orgorganic-chemistry.org |
Derivatization Pathways for this compound Intermediates
Once the this compound scaffold is obtained, the vicinal diamine functionality serves as a versatile handle for further derivatization. The adjacent amino groups are perfectly positioned to react with bifunctional electrophiles to form fused heterocyclic systems.
A primary derivatization pathway is the condensation with aldehydes or 1,2-dicarbonyl compounds to form fused imidazole (B134444) rings. Specifically, the reaction of 2,3-diaminopyridine (B105623) precursors with various benzaldehydes is a convenient method for synthesizing 2-aryl-substituted 4-azabenzimidazoles (imidazo[4,5-b]pyridines). arkat-usa.org This reaction is typically carried out at elevated temperatures in a high-boiling solvent such as nitrobenzene. The process involves the formation of a Schiff base (imine) followed by an intramolecular cyclization and aromatization to yield the stable fused heterocyclic product. arkat-usa.org
Interestingly, the reaction conditions can dictate the outcome. Under milder acidic conditions (e.g., a catalytic amount of acetic acid in methanol), the condensation of 2,3-diamino-5-bromopyridine with benzaldehydes occurs regioselectively at the 3-amino group to form 2-amino-5-bromo-3-(phenylimino)pyridine derivatives without cyclizing. arkat-usa.org These imine intermediates can be subsequently reduced, for example with sodium cyanoborohydride, to afford the corresponding stable secondary amine derivatives. arkat-usa.org
These derivatization reactions highlight the utility of pyridine-2,3-diamines as precursors for a wide range of biologically relevant heterocyclic compounds.
| Diamine Precursor | Reagent | Conditions | Product Type | Reference |
| 2,3-Diaminopyridine | Substituted Benzaldehyde | Nitrobenzene, 170 °C | 2-Aryl-4-azabenzimidazole | arkat-usa.org |
| 2,3-Diamino-5-bromopyridine | Substituted Benzaldehyde | cat. Acetic Acid, Methanol | 2-Amino-3-(phenylimino)pyridine | arkat-usa.org |
| 2-Amino-3-(phenylimino)pyridine | Sodium Cyanoborohydride | - | 2-Amino-3-(phenylamino)pyridine | arkat-usa.org |
Advanced Characterization Techniques and Structural Elucidation of 4 Phenylpyridine 2,3 Diamine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by mapping the carbon and hydrogen frameworks. nih.govnih.gov For 4-phenylpyridine-2,3-diamine, ¹H-NMR and ¹³C-NMR spectra would provide definitive evidence of its constitution by identifying the chemical environment of each proton and carbon atom.
¹H-NMR Spectroscopy The ¹H-NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the phenyl ring, and the amine groups. The protons on the pyridine ring are typically deshielded and appear at a lower field compared to benzene (B151609) protons due to the electron-withdrawing effect of the nitrogen atom. The two primary amine groups would likely appear as two separate, potentially broad singlets, whose chemical shift could be influenced by solvent and concentration due to hydrogen bonding.
The following tables outline the predicted chemical shifts (δ) for this compound, based on known values for phenylpyridines and aromatic amines.
Predicted ¹H-NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-5 (Pyridine) | 7.50 - 7.70 | Doublet (d) |
| H-6 (Pyridine) | 8.00 - 8.20 | Doublet (d) |
| H-2', H-6' (Phenyl) | 7.60 - 7.80 | Multiplet (m) |
| H-3', H-4', H-5' (Phenyl) | 7.30 - 7.50 | Multiplet (m) |
| NH₂ (at C-2) | 5.00 - 5.50 | Broad Singlet (br s) |
Predicted ¹³C-NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Pyridine) | 148 - 152 |
| C-3 (Pyridine) | 135 - 140 |
| C-4 (Pyridine) | 145 - 149 |
| C-5 (Pyridine) | 115 - 120 |
| C-6 (Pyridine) | 147 - 151 |
| C-1' (Phenyl) | 137 - 140 |
| C-2', C-6' (Phenyl) | 128 - 130 |
| C-3', C-5' (Phenyl) | 127 - 129 |
X-ray Crystallography for Three-Dimensional Structural Analysis
X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. For derivatives of this compound, obtaining a single crystal suitable for analysis would be a primary goal. The analysis would reveal the dihedral angle between the planes of the pyridine and phenyl rings, a key conformational feature. Furthermore, the presence of two adjacent amine groups creates significant potential for intra- and intermolecular hydrogen bonding, which would heavily influence the crystal packing arrangement. Studies on related planar heterocyclic systems frequently show extensive π-stacking interactions, a feature that would also be expected for this compound.
Expected Crystallographic Parameters for a this compound Derivative
| Parameter | Expected Value/Observation | Significance |
|---|---|---|
| Phenyl-Pyridine Dihedral Angle | 20° - 40° | Defines the degree of planarity and conjugation between the two rings. |
| N-H···N Hydrogen Bonds | Present | Strong intermolecular forces influencing crystal lattice and physical properties. |
| C-N Bond Lengths (Amine) | ~1.36 - 1.40 Å | Indicates the degree of partial double bond character. |
| C-C Bond Length (Inter-ring) | ~1.47 - 1.49 Å | Reflects the single bond connecting the two aromatic systems. |
Mass Spectrometry in Elucidating Compound Transformations
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. google.com In electron ionization (EI) mode, the analysis of this compound would begin with the identification of the molecular ion peak (M⁺•). Given the chemical formula C₁₁H₁₁N₃, the exact molecular weight is 185.0953 g/mol . Due to the "nitrogen rule," the nominal molecular weight of 185 is an odd number, consistent with the presence of an odd number of nitrogen atoms.
Fragmentation of the molecular ion would provide valuable structural clues. Common fragmentation pathways for aromatic amines include α-cleavage and the loss of small neutral molecules.
Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 185 | [C₁₁H₁₁N₃]⁺• | Molecular Ion (M⁺•) |
| 169 | [C₁₁H₉N₂]⁺ | Loss of •NH₂ radical |
| 158 | [C₁₀H₈N₂]⁺• | Loss of HCN from the pyridine ring |
| 157 | [C₁₁H₉N]⁺• | Loss of N₂H₂ |
Infrared (IR) Spectroscopy for Functional Group Identification in Complex Derivatives
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.govjmchemsci.com The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific bonds. The most telling signals would be from the N-H bonds of the two primary amine groups and the various bonds within the aromatic rings.
The N-H stretching region is particularly informative. A primary amine (R-NH₂) typically shows two sharp bands: one for symmetric and one for asymmetric stretching. The presence of two adjacent amine groups might lead to more complex absorptions in this region due to hydrogen bonding. Other key absorptions include aromatic C-H stretches, which appear above 3000 cm⁻¹, and the characteristic C=C and C=N stretching vibrations of the aromatic rings.
Characteristic Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3550 | N-H Asymmetric Stretch | Primary Amine (-NH₂) |
| 3350 - 3450 | N-H Symmetric Stretch | Primary Amine (-NH₂) |
| 3000 - 3100 | C-H Stretch | Aromatic (Pyridine & Phenyl) |
| 1600 - 1640 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1550 - 1610 | C=C and C=N Stretch | Aromatic Rings |
| 1450 - 1500 | C=C and C=N Stretch | Aromatic Rings |
Computational Chemistry and Theoretical Investigations of 4 Phenylpyridine 2,3 Diamine Systems
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. For a molecule like 4-phenylpyridine-2,3-diamine, DFT calculations would provide fundamental insights into its behavior at the atomic level. Investigations into related compounds, such as 2-phenylpyrimidine-4,6-diamine (B1287490) and various pyridine (B92270) derivatives, have been successfully performed using DFT at specific levels of theory, like B3LYP/6-311++G(d,p), to correlate theoretical data with experimental results.
Mechanistic Insights into Reaction Pathways (e.g., cooperative reorganization processes, radical intermediates)
DFT calculations are instrumental in elucidating complex reaction mechanisms. For systems involving diamine ligands, theoretical studies have shed light on processes like cooperative reorganization, where molecular subunits rearrange in a concerted manner during a reaction. For instance, DFT computations on diamine-bridged metal complexes reacting with 2-phenylpyridine (B120327) have shown that a nonsymmetric precursor may rearrange into a symmetric isomer before the final product is formed.
Furthermore, reactions involving pyridine derivatives can proceed through radical intermediates. DFT studies have been crucial in understanding the formation and stability of these high-energy species. For example, in the visible-light-induced radical borylation of alkyl halides catalyzed by 4-phenylpyridine (B135609), DFT calculations helped to elucidate the single electron transfer (SET) and S_N2 processes, identifying key intermediates like N-boryl pyridyl anions and other radical species that drive the reaction. Such computational approaches could be applied to predict how the electronic structure of this compound, with its vicinal diamine groups, would influence its participation in and stabilization of similar radical or concerted reaction pathways.
Prediction of Spectroscopic Parameters
A significant application of DFT is the prediction of spectroscopic data, which serves to validate experimental findings and aid in structural elucidation. By calculating the optimized molecular geometry, researchers can predict various spectroscopic parameters.
NMR Spectroscopy: DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. In studies of platinum(II) complexes bearing a 4-phenylpyridine ligand, DFT calculations have been used to support the interpretation of experimental ¹H NMR data.
Vibrational Spectroscopy (IR & Raman): Theoretical calculations of vibrational frequencies are routinely compared with experimental Infrared (IR) and Raman spectra to assign specific vibrational modes.
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate electronic transition energies, which correspond to absorption maxima in UV-Vis spectra. This method can predict how the specific arrangement of the phenyl and diamine substituents on the pyridine ring would influence the absorption properties of the molecule.
The accuracy of these predictions is benchmarked against experimental data, with good correlation confirming the validity of the computed structural and electronic properties.
Analysis of Molecular Orbitals and Charge Distribution (e.g., HOMO-LUMO)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For a related compound, 4-phenylpyrimidine, the HOMO-LUMO gap was calculated to be approximately 4.98 eV, suggesting a chemically hard and stable structure. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. In many phenyl-pyridine systems, the HOMO is often localized on the phenyl ring, while the LUMO is centered on the pyridine ring.
Molecular Electrostatic Potential (MEP) maps provide a visualization of the charge distribution on the molecule's surface, indicating electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting sites of intermolecular interactions.
Interactive Data Table: Representative HOMO-LUMO Energy Gaps in Related Compounds
This table presents calculated HOMO-LUMO energy gaps for compounds structurally related to this compound, as determined by DFT calculations in the cited literature.
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| Quinoline | B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.83 | |
| 4-Phenylpyrimidine | B3LYP/6-311++G(d,p) | -6.694 | -1.709 | 4.985 | |
| Iron(III) Porphyrin Complex | B3LYP/6-311G(d,p) | - | - | 0.9042 |
Molecular Modeling of Intermolecular Interactions (e.g., π...π stacking in derivatives)
Molecular modeling is essential for studying the non-covalent interactions that govern how molecules recognize and assemble with each other. For an aromatic system like this compound, π-π stacking is a critical intermolecular force. This interaction occurs between the electron-rich π systems of the phenyl and pyridine rings.
Computational and crystallographic studies of related pyridine derivatives show that these interactions can significantly influence their solid-state packing and biological activity. The geometry of π-π interactions can vary, including face-to-face, T-shaped, and offset-stacked conformations, with the latter two often being energetically favorable.
In molecular docking studies of dihydropyridine (B1217469) derivatives, π-π stacking interactions between the compound's phenyl ring and aromatic amino acid residues like histidine or phenylalanine in an enzyme's active site were identified as crucial for binding and inhibitory activity. Similarly, for derivatives of this compound, the presence of both a phenyl and a pyridine ring would likely facilitate such stabilizing interactions in biological targets or in the formation of supramolecular structures. The two amino groups would further contribute to intermolecular interactions through hydrogen bonding.
Coordination Chemistry and Metal Complexes of 4 Phenylpyridine 2,3 Diamine Ligands
Ligand Design Principles for Phenylpyridine-Diamine in Metal Coordination
The design of ligands based on the 4-phenylpyridine-2,3-diamine scaffold is guided by principles aiming to create specific coordination environments that dictate the resulting metal complex's properties. The inherent features of this ligand—a rigid pyridine (B92270) ring, a rotatable phenyl group, and a bidentate diamine chelate site—offer a versatile platform for constructing sophisticated molecular architectures.
Key design principles include:
Chelation and Preorganization : The vicinal diamine groups at the 2 and 3 positions form a stable five-membered chelate ring with a metal ion. This bidentate chelation is a primary stabilizing factor, enhancing the thermodynamic stability of the complex through the chelate effect. The pyridine nitrogen offers an additional coordination site, allowing the ligand to act as a tridentate N,N,N-donor.
Steric and Electronic Tuning : The phenyl group at the 4-position is a critical site for modification. Introducing electron-donating or electron-withdrawing substituents on this phenyl ring can systematically tune the electronic properties of the ligand. Electron-donating groups increase the electron density on the pyridine nitrogen, enhancing its sigma-donating ability and stabilizing higher oxidation states of the metal center. Conversely, electron-withdrawing groups can lower the energy of the ligand's π* orbitals, making the complex more amenable to reductive processes and influencing its photophysical properties. researchgate.netchemrxiv.org For instance, in related iridium complexes, modifying the electronic nature of ancillary ligands is a key strategy to adjust the HOMO-LUMO energy gap and shift emission wavelengths. researchgate.net
Control of Supramolecular Assembly : The phenyl group also provides a handle for controlling intermolecular interactions, such as π-π stacking. These non-covalent interactions are crucial in the self-assembly of polynuclear structures and can influence the packing of complexes in the solid state, affecting material properties. researchgate.net
Selectivity in Metal Binding : The combination of a soft pyridine nitrogen and hard amine donors allows for selective binding to different metal ions. The design can be tailored, for example, by modifying side chains to introduce steric hindrance or additional donor atoms, thereby enhancing selectivity for a target metal ion, as demonstrated in the design of phenylpyridine diamide (B1670390) extractants for plutonium. rsc.orgrsc.org
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor, solvent, and reaction conditions can direct the formation of either mononuclear or more complex polynuclear architectures.
Mono- and Polynuclear Metal Architectures
The this compound ligand can facilitate the formation of both simple mononuclear and intricate polynuclear complexes.
Mononuclear Complexes : In a typical synthesis, the reaction of the diamine ligand with a metal salt in a 1:1 or 2:1 ligand-to-metal ratio often yields mononuclear species. In these structures, the ligand chelates to a single metal center. Ancillary ligands, such as halides or solvent molecules, can complete the coordination sphere of the metal. For example, palladium(II) and platinum(II) have been shown to form mononuclear complexes with pyridine and diamine-containing ligands. jfrm.ru
Polynuclear Complexes : The formation of polynuclear architectures can be achieved through several strategies. The pyridine nitrogen, if not coordinated to the primary metal center, can act as a bridging site to link to another metal ion. Additionally, anionic ligands can serve as bridges between two metal centers coordinated by the diamine ligand. The self-assembly of these structures is often influenced by factors like the metal-to-ligand ratio and the nature of the counter-ions present in the reaction. researchgate.net Studies on related systems have shown that oxime-based phenyl pyridyl ligands can form di-nuclear, tri-nuclear, and polynuclear copper complexes. uef.fi Similarly, polynuclear platinum and palladium complexes are noted for their potential to form different types of DNA adducts compared to their mononuclear counterparts. jfrm.ru
Coordination Modes and Geometry around Metal Centers
The this compound ligand exhibits versatile coordination behavior, leading to various geometries around the metal center. The primary coordination mode involves the chelation of the 2,3-diamine unit to the metal.
Bidentate Chelation (N,N) : The most common coordination mode is through the two nitrogen atoms of the diamine group, forming a stable five-membered ring. This leaves the pyridine nitrogen available for further coordination or interaction.
Tridentate Meridional or Facial (N,N,N) : The ligand can also act as a tridentate donor by coordinating through both amine nitrogens and the pyridine nitrogen. Depending on the requirements of the metal center, this can lead to either meridional (mer) or facial (fac) isomers in an octahedral geometry.
The resulting coordination geometries are highly dependent on the metal ion's preferred coordination number and electronic configuration. Common geometries include:
Square Planar : For d⁸ metals like Pd(II) and Pt(II), when the ligand acts as a bidentate chelate with two other monodentate ligands.
Square Pyramidal : Observed in five-coordinate copper(II) and manganese(II) complexes with related terpyridine ligands. researchgate.net
Octahedral : This is a common geometry for many transition metals, including Ir(III), Ru(II), and Ni(II). mdpi.comiosrjournals.org The metal center is surrounded by six donor atoms, which can come from one or two diamine ligands and other co-ligands. The geometry is often distorted from ideal octahedral symmetry due to the constraints of the chelate rings. mdpi.comresearchgate.net
X-ray Crystallographic Studies of Metal-Diamine Complexes
Crystallographic studies of related complexes reveal key structural features. For instance, in a hexadentate cyclometalated Ir(III) complex containing a diamine moiety, the iridium center adopts a distorted octahedral geometry. mdpi.com The Ir-N bond lengths for the diamine portion were found to be 2.240(4) Å and 2.217(4) Å, with a bite angle (N-Ir-N) of 76.65(15)°. mdpi.com These values are typical for diamine chelates and highlight the geometric constraints imposed by the five-membered ring.
The crystal packing of these complexes is often dominated by non-covalent interactions, including hydrogen bonding involving the amine protons and π-π stacking between the phenyl and pyridine rings. researchgate.net These interactions play a crucial role in the formation of supramolecular assemblies.
Table 1: Selected Crystallographic Data for a Related Ir(III)-Diamine Complex
| Parameter | Value | Reference |
|---|---|---|
| Metal Center | Ir(III) | mdpi.com |
| Coordination Geometry | Distorted Octahedral | mdpi.com |
| Ir-N (amine) Bond Length | 2.240(4) Å | mdpi.com |
| Ir-N (amine) Bond Length | 2.217(4) Å | mdpi.com |
| N-Ir-N (diamine bite angle) | 76.65(15)° | mdpi.com |
This table is based on data from a complex formed via in-situ C-N coupling of a diamine and another ligand, illustrating typical bond parameters for an Ir(III)-diamine moiety.
Advanced Spectroscopic Probes of Metal-Ligand Interactions (e.g., NMR, Electrochemistry)
A suite of spectroscopic and electrochemical techniques is employed to characterize the complexes of this compound and to probe the nature of the metal-ligand interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental tools for confirming the ligand's coordination to the metal. Upon complexation, the chemical shifts of the protons and carbons on the ligand, particularly those near the coordination sites (the amine groups and the pyridine ring), experience significant changes. These shifts provide insights into the electronic environment of the metal center and the coordination mode of the ligand. chemrxiv.orgresearchgate.net For diamagnetic complexes, two-dimensional NMR techniques like COSY and NOESY can help to fully assign the structure in solution.
UV-Visible (UV-Vis) Spectroscopy : The electronic absorption spectra of these complexes are characterized by distinct bands. Ligand-centered (π-π*) transitions are typically observed in the ultraviolet region. In the visible region, metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands often appear. chemrxiv.orgresearchgate.net The energy of these bands is sensitive to the nature of the metal, its oxidation state, and the substituents on the ligand. UV-Vis spectrophotometric titration is a powerful method to study complex formation in solution and determine the stoichiometry of the metal-ligand complex. rsc.org
Electrochemistry : Cyclic voltammetry (CV) is used to investigate the redox properties of the metal complexes. chemrxiv.org It provides information on the oxidation and reduction potentials, revealing how the ligand environment affects the stability of different oxidation states of the metal. The reversibility of the redox processes can also be assessed, which is crucial for applications in catalysis and electronic devices.
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is widely used to confirm the mass of the synthesized complexes and to identify the species present in solution, including mononuclear and polynuclear assemblies. researchgate.net
Table 2: Characterization Techniques and Findings for Phenylpyridine-type Complexes
| Technique | Information Obtained | Typical Findings | Reference |
|---|---|---|---|
| NMR Spectroscopy | Ligand coordination, solution structure | Downfield or upfield shifts of ligand protons upon complexation | chemrxiv.orgresearchgate.net |
| UV-Vis Spectroscopy | Electronic transitions, complex stoichiometry | Appearance of MLCT/LMCT bands, determination of 1:1 complex formation | chemrxiv.orgrsc.org |
| Cyclic Voltammetry | Redox potentials, stability of oxidation states | Reversible or irreversible oxidation/reduction waves | chemrxiv.org |
| ESI-Mass Spectrometry | Molecular weight, solution species | Confirmation of expected m/z peaks for monomeric and polymeric species | researchgate.net |
Catalytic Applications of this compound Metal Complexes
While specific catalytic applications for complexes of this compound are not yet extensively reported, the broader class of transition metal complexes with phenylpyridine and diamine ligands shows significant promise in catalysis. The unique electronic and steric properties imparted by this ligand framework make its metal complexes attractive candidates for various catalytic transformations.
Potential applications include:
Photoredox Catalysis : Iridium(III) and Ruthenium(II) complexes containing phenylpyridine or bipyridine ligands are benchmark photocatalysts for a wide range of organic reactions. acs.orgnih.gov They can engage in single-electron transfer processes upon visible light irradiation, enabling reactions like reductive dehalogenations and radical cyclizations. nih.gov An Ir(III) complex featuring a diamine-derived ligand has been successfully used as a photocatalyst for the selective oxidation of sulfides to sulfoxides in water. mdpi.com
Oxidation Catalysis : Iron-terpyridine complexes have demonstrated catalytic activity in the degradation of phenol, where the valence state of the iron center was shown to be crucial for performance. nih.gov Complexes of this compound with metals like iron or manganese could potentially be explored for similar oxidative processes.
Cross-Coupling Reactions : Palladium complexes are cornerstones of modern organic synthesis, particularly in C-C and C-N bond-forming cross-coupling reactions. While N-heterocyclic carbenes are common ligands, complexes stabilized by strong sigma-donating diamine and pyridine ligands could offer alternative platforms for these transformations. researchgate.net
The modular nature of the this compound ligand allows for systematic tuning of the catalyst's properties, paving the way for the development of highly efficient and selective catalysts for challenging chemical transformations.
Investigations in Organic Transformation Catalysis
While direct catalytic applications of metal complexes featuring the this compound ligand are not extensively documented in the provided search results, the broader class of metal complexes with pyridine-based ligands is instrumental in homogeneous catalysis. researchgate.net For instance, rhodium complexes bearing pyridine ligands are active catalysts for a variety of organic transformations, including hydrogenation, hydroformylation, and carbonylation reactions. researchgate.net
The catalytic performance of metal complexes is significantly influenced by the nature of the ligand. For example, in the oxidation of alkenes, the catalytic activity of Schiff base metal complexes can be modulated by the substituents on the ligands and the redox potential of the metal center. amazonaws.com Similarly, copper complexes with 4′-phenyl-2,2′:6′,2″-terpyridine ligands have demonstrated notable catalytic activity in the oxidation of benzylamine. researchgate.net In a related transformation, various metal catalysts have been studied for the selective hydrogenation of 4-phenylpyridine (B135609) to 4-phenylpiperidine, with palladium and rhodium catalysts showing significant activity. d-nb.info These examples underscore the principle that the ligand structure is key to catalytic function, suggesting a potential area of investigation for complexes of this compound.
Table 1: Catalyst Performance in the Hydrogenation of 4-Phenylpyridine
| Catalyst | Conversion (%) | Selectivity for 4-Phenylpiperidine (%) | Reaction Time (h) |
| 5% Rh/C | 40 | 85 | 2 |
| 5% Rh/C | 50 | ~85 | 4 |
| 5% Pd/C | 29 | 84 | 4 |
| 5% Pt/C | 7 | >99 | 65 |
| 5% Ru/C | ≤5 | - | 4 |
| Data sourced from a study on the continuous-flow hydrogenation of 4-phenylpyridine. d-nb.info |
Roles in Electron Transfer Processes and Radical Reactions
Metal complexes, particularly those of ruthenium and iridium with polypyridyl ligands, are central to the field of visible-light photoredox catalysis. acs.orgnih.gov These processes are initiated by the absorption of light, which promotes the complex to an excited state with potent redox capabilities. acs.org This excited state can then engage in single-electron transfer (SET) with an organic substrate, generating radical intermediates that can undergo a variety of chemical transformations. acs.orgnih.gov
The mechanism often involves either an oxidative or reductive quenching cycle. In the oxidative quenching cycle, the excited photocatalyst donates an electron, becoming oxidized. In the reductive cycle, it accepts an electron, becoming reduced. acs.org For example, iridium complexes with 2-phenylpyridine (B120327) (ppy) ligands, such as Ir(ppy)₃, are powerful enough reductants in their excited state to reduce alkyl iodides via an electron transfer mechanism. acs.org
While not involving a metal complex, 4-phenylpyridine itself has been shown to catalyze the photoinduced radical borylation of unactivated alkyl bromides under visible light. nih.gov Mechanistic studies, supported by Density Functional Theory (DFT) calculations, suggest a pathway involving a photoinduced single-electron transfer (SET) process. rsc.org The reaction generates alkyl radicals through the formation of a super electron donor (SED) species derived from 4-phenylpyridine and a diboron (B99234) reagent. rsc.org This highlights the inherent capacity of the 4-phenylpyridine scaffold to participate in electron transfer and radical generation, a property that would be modulated upon its incorporation into a metal-ligand framework like this compound.
Ligand Design for Specific Catalytic Transformations
The rational design of ligands is a cornerstone of modern catalysis, enabling the development of metal complexes with tailored reactivity, selectivity, and stability. acs.org By modifying the ligand structure, chemists can control the electronic properties (e.g., electron-donating or -withdrawing character) and steric bulk around the metal's active site. researchgate.netacs.org
For iridium(III) complexes used in photoluminescent applications, for example, the selection of cyclometalated and ancillary ligands allows for the fine-tuning of emission colors, quantum yields, and redox potentials. acs.org The use of 4-phenyl-1,2,3-triazole ligands, for instance, demonstrates how altering the ligand structure can systematically engineer the complex's photophysical properties. acs.org In the context of catalysis, the design might focus on creating a specific coordination environment that favors a particular reaction pathway or enhances stereoselectivity in asymmetric transformations. mdpi.com
The design of the this compound ligand itself, with its combination of a chelating diamine unit and a tunable phenyl group, represents a platform for developing catalysts for specific transformations. The diamine provides a robust anchor to the metal, while the phenyl ring could be further functionalized to introduce additional steric hindrance or electronic effects, thereby tailoring the catalytic pocket for a desired substrate or reaction type.
Applications of 4 Phenylpyridine 2,3 Diamine in Advanced Functional Materials
Precursors for Polymer Synthesis
4-Phenylpyridine-2,3-diamine serves as a critical monomer in the synthesis of high-performance polymers, particularly polyimides. The presence of the pyridine (B92270) unit in the polymer backbone significantly influences the final properties of the material.
The most common method for synthesizing polyimides from diamine monomers like this compound is a two-step polymerization process. tandfonline.comcore.ac.uk
Step 1: Poly(amic acid) (PAA) Formation: The synthesis begins with the reaction of an equimolar amount of the diamine monomer with an aromatic dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), at room temperature under an inert atmosphere (e.g., nitrogen). tandfonline.comcore.ac.ukvt.edu This step involves a ring-opening polycondensation reaction that results in a viscous solution of the poly(amic acid) (PAA) precursor. core.ac.ukvt.edu
Step 2: Imidization: The PAA precursor is then converted into the final polyimide through a cyclization process known as imidization. This can be achieved in two ways:
Thermal Imidization: The PAA solution is cast onto a substrate to form a film, which is then heated in a staged manner to high temperatures (e.g., up to 300°C or 400°C) to remove the solvent and facilitate the formation of the imide rings. tandfonline.comscispace.com
Chemical Imidization: A dehydrating agent, typically a mixture of acetic anhydride (B1165640) and a tertiary amine like pyridine, is added to the PAA solution at room temperature. core.ac.uk This method can also produce the final polyimide. core.ac.uk
This versatile two-step process allows for the creation of polyimides from various combinations of diamines and dianhydrides, enabling the tuning of polymer properties for specific applications. tandfonline.comresearchgate.net
The incorporation of a pyridine-diamine monomer, such as this compound, into a polymer's backbone has a profound impact on its performance characteristics. The unique chemical nature of the pyridine ring imparts a combination of desirable properties. researchgate.netresearchgate.net
Solubility: One of the key advantages of using pyridine-containing diamines is the improved solubility of the resulting polyimides. core.ac.ukresearchgate.netresearchgate.net The nitrogen atom in the pyridine ring increases the polarity of the polymer chain, leading to stronger dipole-dipole interactions between the polymer and polar organic solvents. researchgate.net This enhanced solubility is crucial for the processability and application of these high-performance polymers, allowing them to be dissolved in common solvents like NMP, DMAc, and tetrahydrofuran (B95107) (THF). core.ac.uksci-hub.se
Thermal Stability: The aromatic and heterocyclic nature of the pyridine ring contributes to the high thermal stability of the polymers. researchgate.netresearchgate.net Polyimides derived from pyridine-containing diamines exhibit high glass transition temperatures (Tg), often ranging from 200°C to over 300°C, and excellent thermal decomposition temperatures. tandfonline.comcore.ac.uksci-hub.se
Mechanical Properties: These polyimides typically form strong and flexible films with outstanding mechanical properties. core.ac.uksci-hub.se They demonstrate high tensile strengths and moduli, making them suitable for applications requiring robust materials. tandfonline.comcore.ac.uk
Optical and Dielectric Properties: The introduction of specific structural elements, such as fluorine atoms, in conjunction with the pyridine moiety can be used to modify the optical properties of the polyimide, such as achieving colorless transparency for display substrates. tandfonline.comnih.gov Furthermore, these polymers can exhibit low dielectric constants, a critical property for applications in microelectronics. sci-hub.se
Hydrophobicity: The incorporation of certain groups, like hexafluoroisopropylidene (6F), can increase the hydrophobicity of the polyimide films, resulting in lower moisture absorption. scispace.com This is beneficial for applications where dimensional stability in humid environments is important. scispace.com
The following table summarizes the properties of various polyimides synthesized from different pyridine-containing diamines and dianhydrides, illustrating the structure-property relationships.
| Polymer Name | Diamine Monomer | Dianhydride Monomer | Tg (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Water Uptake (%) |
| PI-1 | 4,4'-bis(5-amino-2-pyridinoxy) benzophenone (B1666685) (BADBP) | 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 243 | 145 | 15.2 | N/A |
| PI-3 | 4,4'-bis(5-amino-2-pyridinoxy) benzophenone (BADBP) | 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) | 282 | 121 | 13.5 | N/A |
| PI (m,p-PAPP based) | 4-phenyl-2,6-bis[3-(4-aminophenoxy)phenyl]pyridine (m,p-PAPP) | Pyromellitic dianhydride (PMDA) | 237.4 | 90.4 | 8.7 | 0.98 |
| PI (PAPP based) | 4-phenyl-2,6-bis[4-(4-aminophenoxy)phenyl]pyridine (PAPP) | 4,4′-Oxydiphthalic anhydride (ODPA) | 283 | 112.1 | 15.4 | N/A |
Integration into Covalent Organic Frameworks (COFs)
This compound is also a valuable building block for the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising for applications in gas sensing, adsorption, and catalysis. acs.orgrsc.org
The synthesis of COFs involves the polycondensation of organic monomers, such as diamines and dialdehydes, to form a periodic network. acs.orgnih.gov In this context, the diamine groups of this compound can react with aldehyde-functionalized monomers through Schiff-base reactions to form imine-linked COFs. nih.gov
The inclusion of the phenylpyridine moiety in the COF structure offers several advantages:
High Thermal Stability: The resulting COFs exhibit exceptional thermal stability, often stable beyond 500°C. acs.org
Permanent Porosity and High Surface Area: These frameworks possess high Brunauer–Emmett–Teller (BET) surface areas, which can exceed 900 m²/g. acs.org
Functional Sites: The nitrogen atom in the pyridine ring can act as a functional site within the pores of the COF, potentially interacting with guest molecules. This feature is particularly useful for applications like selective gas sensing, for instance, in the detection of hydrogen sulfide. acs.org
For example, a phenylpyridine-based COF, TAPP-TFBZ COF, was synthesized from a tetra-amine phenylpyridine derivative and a dialdehyde, resulting in a microflower-like structure with dual porosity and a high surface area, demonstrating its potential as a fluorescent chemosensor. acs.org
Exploration in Coordination Polymers and Supramolecular Assemblies
The nitrogen atoms in the pyridine ring and the amine groups of this compound make it an excellent candidate for constructing more complex, ordered structures like coordination polymers and supramolecular assemblies.
Coordination Polymers: Coordination polymers are formed by the self-assembly of metal ions with organic ligands. The nitrogen atom of the pyridine ring in this compound can act as a coordination site for various metal ions. nih.gov This coordination can lead to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. nih.govmdpi.com The structure and properties of the resulting coordination polymer, such as its luminescence and magnetic properties, are determined by the choice of the metal ion, the ligand, and the synthesis conditions. nih.gov For instance, terpyridine ligands, which contain multiple pyridine rings, have been used to construct a variety of coordination polymers with diverse structures and interesting properties. nih.gov
Supramolecular Assemblies: Supramolecular assemblies are complex, ordered structures formed through non-covalent interactions, such as hydrogen bonding and π–π stacking. nih.govmdpi.com The pyridine nitrogen of this compound can act as a hydrogen bond acceptor, while the amine groups can act as hydrogen bond donors. nih.gov These interactions, along with potential π–π stacking between the phenyl and pyridine rings, can guide the self-assembly of the molecules into well-defined architectures like ribbons, sheets, or helical chains. nih.govresearchgate.net The ability to form these ordered assemblies is crucial for the development of materials with specific functions in areas like molecular recognition and crystal engineering. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
